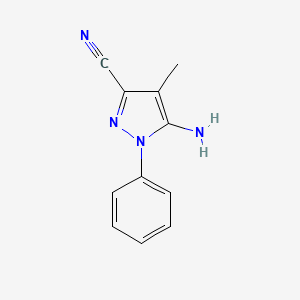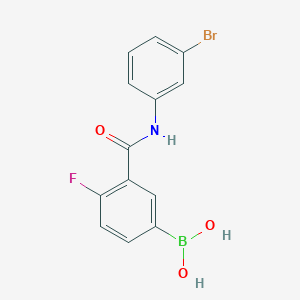![molecular formula C10H14BrNS B1525978 1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene CAS No. 1354952-56-9](/img/structure/B1525978.png)
1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene
Descripción general
Descripción
“1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene” is a chemical compound with the molecular formula C10H14BrNS . It belongs to the family of sulfanyl benzene.
Molecular Structure Analysis
The molecular structure of “1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene” consists of a bromobenzene group attached to a 2-methylpropan-2-yl group via a sulfanyl linkage . The molecular weight of this compound is 260.19 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene” are not fully detailed in the search results. It is known that the compound is a powder . The storage temperature and boiling point are not specified .
Aplicaciones Científicas De Investigación
Xenobiotic Degradation
A study on the complete genome sequence of Novosphingobium resinovorum SA1 highlighted its capability to utilize sulfanilic acid (a compound related by its sulfonated aromatic amine structure) as its sole carbon, nitrogen, and sulfur source, indicating the bacterium's potential for the bioconversion of various aromatic xenobiotics. This research suggests that similar compounds, possibly including derivatives of "1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene", could be degraded or transformed by such bacteria, providing insights into bioremediation strategies for environmental pollutants (Hegedűs et al., 2017).
Antibacterial and Antifungal Activities
Research into novel sulfanilamide-derived 1,2,3-triazoles demonstrated that these compounds, synthesized via 1,3-dipolar cycloaddition, exhibited significant antibacterial and antifungal activities. The findings imply that structurally related chemicals, including "1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene" derivatives, could be potential candidates for new antimicrobial agents, given their promising efficacy against various strains except for Candida albicans and Candida mycoderma (Wang et al., 2010).
Cancer Research
A study on halogenosulfanilamide and halogenophenylaminobenzolamide derivatives revealed their effectiveness as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. These compounds, including those with structural similarities to "1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene", could offer a pathway to designing more potent and selective inhibitors with potential applications as antitumor agents, highlighting the importance of such derivatives in cancer research (Ilies et al., 2003).
Antimycobacterial Agents
Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives have been studied for their inhibition of β-carbonic anhydrases from Mycobacterium tuberculosis. This research indicates that compounds structurally related to "1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene" could serve as antimycobacterial agents, providing a novel mechanism of action different from existing drugs and addressing the challenge of drug resistance (Ceruso et al., 2014).
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOVLBLQPMVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)SC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



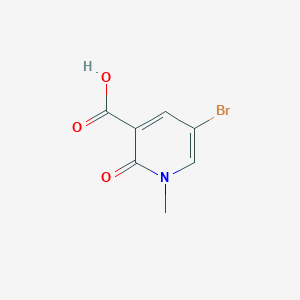
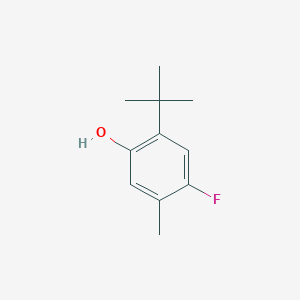
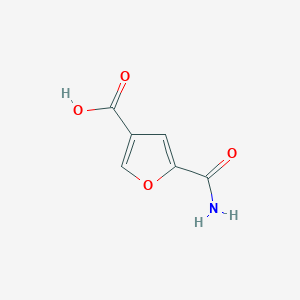
![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)
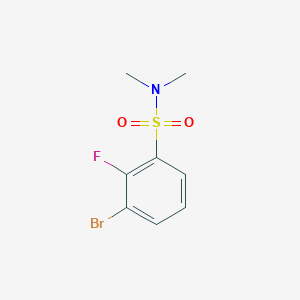
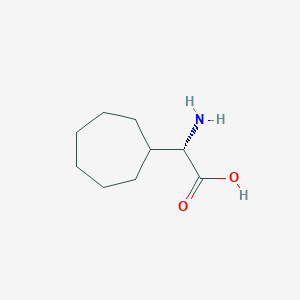
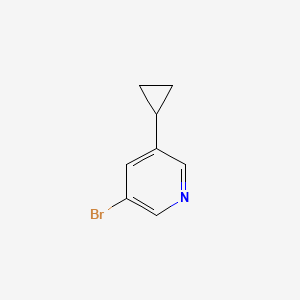
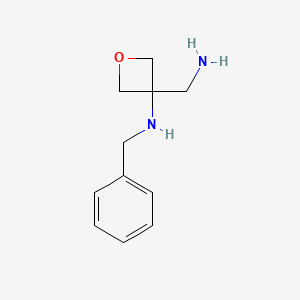
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)
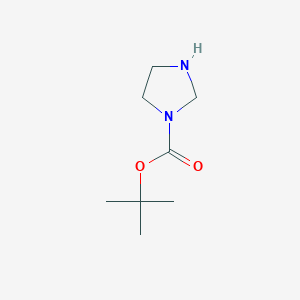
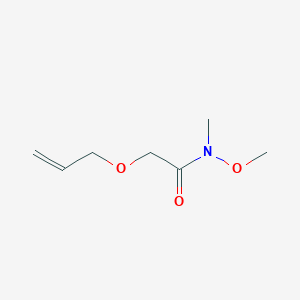
![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)
